3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-
Description
The compound 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- is a quinoline derivative characterized by a 1,4-dihydro-4-oxoquinoline core substituted with a methoxy group at position 6, a morpholinylpropoxy chain at position 7, and a nitrile group at position 2. This structure shares similarities with kinase inhibitors such as bosutinib (SKI-606), a therapeutic agent targeting BCR-ABL and Src-family kinases . The morpholinylpropoxy substituent differentiates it from bosutinib, which contains a methylpiperazinylpropoxy group. The compound’s synthesis likely involves cyclization strategies similar to those used for bosutinib intermediates, such as intramolecular cyclization of 3-(2-aminophenyl)-3-oxopropanenitrile derivatives .
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-methoxy-7-(3-morpholin-4-ylpropoxy)-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H21N3O4/c1-23-16-9-14-15(20-12-13(11-19)18(14)22)10-17(16)25-6-2-3-21-4-7-24-8-5-21/h9-10,12H,2-8H2,1H3,(H,20,22) |
InChI Key |
HCTLMWSMOQYSON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Carbonitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Functionalization with Methoxy and Morpholinyl Groups: These groups can be added through various substitution reactions, often involving the use of reagents like methanol and morpholine under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Various substitution reactions can occur at the quinoline core or the functional groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its efficacy as an anticancer agent. Quinoline derivatives have shown promise in targeting various pathways involved in cancer progression, including the inhibition of protein kinases that play crucial roles in cell proliferation and survival.
Mechanism of Action:
- Protein Kinase Inhibition: The compound acts as an inhibitor of specific protein kinases associated with cancer cell growth. For instance, research indicates that quinoline derivatives can inhibit tyrosine kinases, which are often overactive in cancer cells, leading to uncontrolled growth and metastasis .
Case Studies:
- A study demonstrated that similar quinoline compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the quinoline structure can enhance anticancer activity. The presence of electron-withdrawing groups was found to increase the effectiveness of these compounds against specific cancer types .
Antimicrobial Activity
The antimicrobial properties of 3-Quinolinecarbonitrile derivatives are another area of active research. These compounds have been evaluated for their effectiveness against a range of bacterial and fungal pathogens.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Bosutinib (SKI-606)
Structural Differences :
Physicochemical and Pharmacological Properties :
- Molecular Weight : Bosutinib (anhydrous) = 530.46 g/mol; the target compound’s molecular weight would differ slightly due to the morpholine group.
- Solubility : Bosutinib exhibits moderate aqueous solubility influenced by its piperazine moiety, which is more basic than morpholine. The target compound’s morpholinyl group may reduce pH-dependent solubility .
- Kinase Selectivity : Bosutinib inhibits BCR-ABL (IC₅₀ = 1.2 nM) and Src-family kinases (IC₅₀ < 10 nM). The morpholinylpropoxy chain in the target compound could alter kinase binding affinity due to steric or electronic effects .
Synthesis :
Bosutinib intermediates are synthesized via Gould-Jacobs cyclization at high temperatures (250°C in Dowtherm A) . The target compound may use analogous cyclization steps but with modified alkoxy side-chain introduction .
7-(3-Chloropropoxy)-6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Structural Differences :
Applications :
This intermediate is used in bosutinib synthesis. The chloropropoxy group serves as a precursor for nucleophilic substitution with amines (e.g., piperazine or morpholine) to generate final derivatives. The target compound could be synthesized by replacing chlorine with morpholine .
Yield and Purity :
The intermediate is obtained in 29.8% yield over eight steps with 98.6% HPLC purity .
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
Structural Differences :
- Amino and aryl substituents at positions 2 and 3 instead of nitrile and oxo groups .
Properties :
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Structural Differences :
Nitriles often enhance binding to kinase ATP pockets due to stronger dipole interactions .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Efficiency: The chloropropoxy intermediate’s 29.8% yield highlights challenges in multi-step quinoline synthesis, suggesting room for optimization in morpholinylpropoxy derivative production .
- Polymorphism : Crystalline forms of bosutinib (Forms I–VI) show stability variations. The target compound’s morpholinyl group may favor different crystal packing, impacting shelf-life and bioavailability .
Biological Activity
Introduction
3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 343.38 g/mol
- CAS Number : 1369509-89-6
Synthesis
The synthesis of 3-Quinolinecarbonitrile derivatives involves several steps, often utilizing methods such as nucleophilic displacement and cyclization reactions. These processes are crucial for optimizing yield and purity of the target compound. The detailed synthetic pathway can include:
- Formation of the quinoline core through cyclization of appropriate precursors.
- Substitution reactions to introduce morpholinyl and propoxy groups at specific positions.
Antimicrobial Properties
Research indicates that compounds similar to 3-Quinolinecarbonitrile exhibit significant antimicrobial activity. For instance, studies have shown that quinoline derivatives possess potent activity against various Gram-positive bacteria while demonstrating reduced efficacy against Gram-negative strains . The specific activity profile of 3-Quinolinecarbonitrile remains to be fully elucidated but is anticipated to follow similar trends due to structural similarities.
Tyrosine Kinase Inhibition
One of the notable biological activities of quinoline derivatives is their ability to inhibit protein tyrosine kinases (PTKs). PTKs are critical in signal transduction pathways that regulate cell growth and differentiation. Inhibitors of these kinases have therapeutic potential in treating cancers and other diseases characterized by aberrant signaling pathways .
Case Studies
- Study on Antibacterial Activity :
- Inhibition of Cancer Cell Proliferation :
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
